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Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the
proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1]
Activating mutations in the FLT3 gene are among the most common molecular abnormalities in
acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] The most
frequent type of FLT3 mutation is an internal tandem duplication (ITD) within the
juxtamembrane domain, which leads to constitutive, ligand-independent activation of the
receptor and aberrant downstream signaling, promoting leukemic cell growth and survival.[1][4]

Quizartinib (AC220) is a potent and selective second-generation FLT3 inhibitor.[4] It is a type I
inhibitor that specifically targets the inactive conformation of the FLT3 kinase, effectively
blocking its autophosphorylation and subsequent activation of downstream signaling pathways,
including STAT5, MAPK/ERK, and PI3K/AKT.[4][5] These application notes provide an
overview of the biological activity of Quizartinib in FLT3-mutated AML cell lines and detailed
protocols for its use in in vitro research applications.
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Table 1: In Vitro Potency of Quizartinib in FLT3-ITD AML
Cell Lines

FLT3 Mutation

Cell Line Assay Type IC50 (nM) Reference
Status

MV4-11 FLT3-ITD Cell Proliferation ~ 0.40 - 0.56 [2]

MOLM-13 FLT3-ITD Cell Viability 0.89 [2]

MOLM-14 FLT3-ITD Cell Viability 0.73 [2]

Table 2: Eff { Quizartinil  Phosphorvlati

Treatment
Cell Line Concentration Duration Effect Reference
(nM)
Potent inhibition
MV4-11 0.5 2 hours of FLT3 [4]
phosphorylation
Inhibition of
MOLM-14 1-2 Not Specified phosphorylated [6]
FLT3

Signaling Pathways and Experimental Workflow
FLT3 Signaling Pathway in AML

Mutated FLT3 receptors undergo ligand-independent dimerization and autophosphorylation,
leading to the activation of multiple downstream signaling cascades that drive leukemogenesis.
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Caption: FLT3-ITD signaling pathway and the inhibitory action of Quizartinib.

Experimental Workflow for Assessing Quizartinib
Efficacy

A typical workflow to evaluate the in vitro efficacy of Quizartinib on FLT3-mutated AML cell lines
involves assessing its impact on cell viability, apoptosis, and target engagement (FLT3
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Caption: General experimental workflow for evaluating Quizartinib in vitro.

Experimental Protocols
Cell Culture

FLT3-mutated AML cell lines such as MV4-11 and MOLM-13 should be cultured in RPMI-1640
medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

FLT3-mutated AML cells (e.g., MV4-11, MOLM-13)

Quizartinib (AC220)

RPMI-1640 medium with 10% FBS

96-well plates
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 1 x 1075 cells/mL in 100 pL of culture medium.
e Prepare serial dilutions of Quizartinib in culture medium.

e Add 100 pL of the Quizartinib dilutions to the respective wells. Include a vehicle control
(DMSO) and a no-treatment control.

 Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
e Add 150 pL of DMSO to each well to dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard flow cytometry procedures for apoptosis detection.[7][8]
Materials:
e FLT3-mutated AML cells

e Quizartinib
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e Annexin V-FITC Apoptosis Detection Kit
e Flow cytometer

Procedure:

Seed cells in a 6-well plate and treat with various concentrations of Quizartinib for 24-48
hours.

» Harvest the cells and wash twice with cold PBS.

e Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 1076 cells/mL.

o Transfer 100 uL of the cell suspension to a flow cytometry tube.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (PI).

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Analyze the cells by flow cytometry within 1 hour.

Western Blotting for FLT3 Phosphorylation

This protocol provides a general guideline for assessing protein phosphorylation by Western
blot.[9][10]

Materials:

FLT3-mutated AML cells

Quizartinib

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-[3-
actin)
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HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

SDS-PAGE equipment and reagents

PVDF membrane

Procedure:

Treat cells with Quizartinib for the desired time (e.g., 2 hours).

Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
Determine the protein concentration using a BCA protein assay.

Denature the protein samples by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging
system.

Disclaimer

These application notes and protocols are intended for research purposes only and are not for

use in diagnostic or therapeutic procedures. The provided protocols are general guidelines and

may require optimization for specific experimental conditions. Researchers should always

adhere to proper laboratory safety practices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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